Karaviloside VIII

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

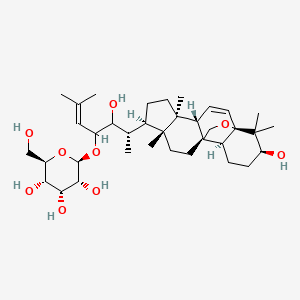

Karaviloside VIII is a cucurbitane-type triterpenoid glycoside found in the bitter melon vine (Momordica charantia). This compound has garnered attention due to its significant biological activities, including anti-inflammatory and antidiabetic properties .

Preparation Methods

Karaviloside VIII can be isolated from the fruits of Momordica charantia using methanol extraction . The synthetic routes and reaction conditions for its preparation involve the purification of the compound from the methanolic extract of the fruit.

Chemical Reactions Analysis

Karaviloside VIII undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and the major products formed depend on the specific reaction conditions .

Scientific Research Applications

Karaviloside VIII has been extensively studied for its scientific research applications:

Chemistry: It is used in the study of cucurbitane-type triterpenoids and their chemical properties.

Medicine: This compound has potential therapeutic applications in managing diabetes and inflammation.

Mechanism of Action

The mechanism of action of Karaviloside VIII involves its interaction with various molecular targets and pathways:

Anti-inflammatory activity: It inhibits the expression of pro-inflammatory markers such as IL-6, TNF-α, and iNOS.

Antidiabetic activity: The compound inhibits α-amylase and α-glucosidase enzymes, which are involved in carbohydrate metabolism.

Comparison with Similar Compounds

Karaviloside VIII is compared with other similar compounds, such as:

- Karaviloside VI

- Momordicoside L

- Momordicoside A

- Charantoside XV

This compound stands out due to its higher activity in inhibiting α-glucosidase compared to the other compounds .

Biological Activity

Karaviloside VIII is a cucurbitane-type triterpene glycoside isolated from Momordica charantia (bitter melon), known for its various biological activities, particularly in anti-inflammatory and antidiabetic contexts. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by a steroidal core and glycosidic moieties. Its stereochemistry was elucidated through advanced spectroscopic techniques, revealing specific configurations that contribute to its biological activity .

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophages demonstrated that this compound effectively down-regulated pro-inflammatory cytokines such as IL-6, TNF-α, COX-2, and iNOS. The expression levels of these markers were significantly reduced compared to untreated controls, indicating the compound's potential in managing inflammatory responses .

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Expression Level (Relative to Control) |

|---|---|

| IL-6 | Significantly decreased |

| TNF-α | Significantly decreased |

| COX-2 | Significantly decreased |

| iNOS | Decreased (except with momordicoside A) |

2. Antidiabetic Properties

This compound has been identified as a potent inhibitor of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism and management of postprandial hyperglycemia. In assays, this compound achieved an inhibition rate of 56.5% for α-glucosidase, making it the most active compound among several tested .

Table 2: Enzyme Inhibition Activity of this compound

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| This compound | 68.0 - 76.6 | 56.5 |

| Acarbose (Control) | N/A | Reference |

The mechanism underlying the anti-inflammatory effects of this compound involves the modulation of signaling pathways associated with inflammation. Specifically, it appears to inhibit the NF-kB pathway, which is crucial for the expression of pro-inflammatory genes . Additionally, the compound enhances glucose uptake in cells via AMPK activation, contributing to its antidiabetic effects .

Case Studies

Several studies have provided insights into the practical applications of this compound:

- Study on Diabetic Mice : In a model involving high-fat diet-induced insulin resistance, administration of this compound resulted in significant reductions in blood glucose levels and improvement in glucose tolerance tests compared to control groups .

- In Vitro Studies : Research has shown that this compound enhances GLUT4 translocation in muscle cells, promoting glucose uptake similarly to insulin .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various targets including HIV reverse transcriptase. The docking results indicated favorable interactions with key residues in the enzyme's active site, suggesting potential antiviral properties alongside its known bioactivities .

Table 3: Docking Energies for Karavilosides

| Compound | Glide Score (Kcal/mol) | Free Binding Energy (Kcal/mol) |

|---|---|---|

| This compound | -9.213 | -60.74 |

| Rilpivirine | -13.350 | -116.07 |

Properties

Molecular Formula |

C36H58O9 |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[(6S)-5-hydroxy-6-[(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H58O9/c1-19(2)16-22(44-31-30(42)29(41)28(40)23(17-37)45-31)27(39)20(3)21-10-12-34(7)24-11-13-36-25(8-9-26(38)32(36,4)5)35(24,18-43-36)15-14-33(21,34)6/h11,13,16,20-31,37-42H,8-10,12,14-15,17-18H2,1-7H3/t20-,21+,22?,23+,24-,25-,26-,27?,28+,29+,30+,31+,33+,34-,35-,36+/m0/s1 |

InChI Key |

KQDRBMHUHNJNGK-AYYDJOCWSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.